molecular formula C10H14BrNO3 B1444090 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine CAS No. 1364125-18-7

3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

Cat. No.: B1444090
CAS No.: 1364125-18-7
M. Wt: 276.13 g/mol
InChI Key: CYDHELUCBDUHRX-UHFFFAOYSA-N
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Description

3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (CAS 1364125-18-7) is a brominated pyridine derivative engineered for advanced chemical synthesis and drug discovery research. The compound features a pyridine ring substituted at the 3-position with a bromine atom, which serves as a versatile handle for cross-coupling reactions, and at the 5-position with a 2-(2-methoxyethoxy)ethoxy side chain. This polyether chain enhances the molecule's solubility in various solvents and can influence its pharmacokinetic properties, making it a valuable intermediate for medicinal chemistry programs . As a key synthetic building block, this compound is primarily used to construct more complex molecular architectures. The bromine atom is amenable to metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing researchers to introduce the pyridine core into larger, target structures . The oxygen-rich side chain is a characteristic motif used to improve aqueous solubility and is often explored in the development of active pharmaceutical ingredients. Researchers utilize this compound in the synthesis of novel chemical entities for various therapeutic areas. Its application is particularly relevant in creating potential aldose reductase inhibitors, which are investigated for the treatment of diabetic complications, as evidenced by its use in patented synthetic routes toward azatetralone intermediates . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3/c1-13-2-3-14-4-5-15-10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDHELUCBDUHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • 3,5-Dibromopyridine : The dibrominated pyridine serves as the electrophilic aromatic substrate.
  • 2-(2-Methoxyethoxy)ethanol : The nucleophile providing the polyether substituent.
  • Base : Sodium hydride (NaH) is commonly used to deprotonate the alcohol, generating the alkoxide nucleophile.
  • Solvent : N,N-Dimethylformamide (DMF) is employed due to its polar aprotic nature, facilitating the SNAr reaction.

Reaction Conditions and Procedure

Step Description Conditions
1 Preparation of alkoxide 2-(2-Methoxyethoxy)ethanol is added dropwise to a suspension of sodium hydride in DMF at room temperature. Stirring is continued for 30 minutes to form the alkoxide.
2 Nucleophilic substitution 3,5-Dibromopyridine is added to the alkoxide solution. The mixture is heated to 50–90°C and stirred for 1 hour to allow substitution of one bromine atom by the polyether group.
3 Work-up After completion, the reaction mixture is poured into water and extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
4 Purification The crude product is purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (typically 5–10%).

This method yields the mono-substituted product 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine with high selectivity and moderate to good yields (typically around 70–75%).

Reaction Mechanism Insights

  • The sodium hydride deprotonates the hydroxyl group of 2-(2-methoxyethoxy)ethanol, generating a strong nucleophilic alkoxide.
  • The alkoxide attacks the electron-deficient 3,5-dibromopyridine ring at the 5-position bromine (para to nitrogen), displacing bromide via an SNAr mechanism.
  • The reaction temperature (50–90°C) facilitates the substitution while minimizing side reactions such as double substitution or decomposition.

Comparative Data Table of Preparation Parameters

Parameter Description Typical Range/Value
Starting Material 3,5-Dibromopyridine 1 equiv
Nucleophile 2-(2-Methoxyethoxy)ethanol 1.1–1.2 equiv
Base Sodium hydride (60% dispersion) 1.2–1.5 equiv
Solvent N,N-Dimethylformamide (DMF) Sufficient to dissolve reactants
Temperature Alkoxide formation Room temperature
Temperature Substitution reaction 50–90°C
Reaction Time Alkoxide formation 30 minutes
Reaction Time Substitution 1 hour
Work-up Extraction with ethyl acetate/diethyl ether Multiple washes with brine
Purification Silica gel chromatography 5–10% ethyl acetate in hexane
Yield Isolated product 70–75%

Additional Notes and Research Findings

  • The reaction selectivity is influenced by the stoichiometry of the base and nucleophile, as well as the reaction temperature. Excess base or prolonged heating may lead to disubstitution or degradation.
  • DMF is preferred due to its ability to stabilize the alkoxide and dissolve both organic and inorganic components.
  • Purification by chromatography is necessary to separate unreacted starting materials and minor side products.
  • The method is adaptable for other alkoxy substituents on the pyridine ring, allowing for structural diversification in pharmaceutical intermediates.
  • Analytical characterization typically includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm substitution and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic and transition-metal-catalyzed substitutions, enabling functionalization of the pyridine ring.

Key Reactions and Conditions

Reaction TypeReagents/ConditionsProductsYield/NotesReferences
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85–95°C3-Aryl-5-polyether-pyridine derivativesModerate to good yields (50–80%)
Buchwald-Hartwig Amination Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C3-Amino-5-polyether-pyridine derivativesLimited data; requires optimization
Nucleophilic Aromatic Substitution (NAS) KOtBu, DMF, amines/thiols, 60°C3-Substituted pyridines (e.g., NH₂, SH)Lower efficiency due to ring deactivation

Mechanistic Insights :

  • Suzuki reactions proceed via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with arylboronic acids and reductive elimination .

  • NAS is less favored due to electron-donating ether groups deactivating the pyridine ring, necessitating strong bases/nucleophiles.

Example Reaction:

Monomer PairCatalyst SystemSolventTemperaturePolymer PropertiesReferences
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine + Benzothiadiazole diboronatePd(PPh₃)₄, K₂CO₃DMF/H₂O95°CBlue-emitting conjugated polymer

Applications :

  • Resulting polymers exhibit tunable optoelectronic properties for use in organic electronics .

Functionalization of the Ether Side Chain

The 2-(2-methoxyethoxy)ethoxy group can undergo oxidation or cleavage under specific conditions.

Observed Transformations:

Reaction TypeReagents/ConditionsProductsNotesReferences
Oxidative Cleavage NaIO₄, H₂O/THF, rtPyridine-5-carbaldehyde derivativesRequires acidic or neutral conditions
Ether Deprotection BBr₃, CH₂Cl₂, −78°C to rt5-Hydroxy-pyridine derivativesHarsh conditions may degrade ring

Limitations :

  • The ether chain’s stability limits its reactivity under mild conditions, necessitating strong reagents for modification.

Comparative Reactivity with Analogues

The polyether chain distinguishes this compound from simpler bromopyridines:

Parameter3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine3-Bromo-5-methoxypyridineImpact on Reactivity
Solubility High (polar solvents)ModerateEnhances reaction homogeneity
Electronic Effects Electron-donating ether groupsElectron-donating methoxySimilar deactivation of C–Br bond
Steric Hindrance ModerateLowSlight rate reduction in coupling

Scientific Research Applications

Chemical Properties and Structure

The compound can be represented by the molecular formula C8H10BrNO2C_8H_{10}BrNO_2. Its structure includes a bromine atom attached to the pyridine ring and a branched methoxyethoxy group that enhances its solubility and reactivity in organic synthesis.

Organic Synthesis

Intermediates in Synthesis:
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine serves as an important intermediate in the synthesis of various complex organic molecules. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other functional groups, allowing for the creation of diverse derivatives.

Table 1: Common Reactions Involving 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

Reaction TypeDescriptionTypical Products
Nucleophilic SubstitutionReplacement of bromine with nucleophilesAminopyridines
Coupling ReactionsParticipation in Suzuki-Miyaura couplingBiaryl compounds
FunctionalizationIntroduction of various functional groupsDiverse pyridine derivatives

Medicinal Chemistry

Pharmaceutical Development:
This compound is utilized as a building block in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating neurological disorders. For instance, it has been linked to the synthesis of compounds that act on AMPA receptors, which are crucial in the treatment of epilepsy.

Case Study:
A study explored the synthesis of a series of pyridine derivatives based on 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine, demonstrating their efficacy as AMPA receptor antagonists. The research highlighted the compound's role in developing novel treatments for epilepsy, showcasing its medicinal potential.

Material Science

Polymer Chemistry:
The compound's unique structure allows it to be incorporated into polymer matrices. Research has demonstrated its ability to modify the properties of polymers, enhancing their thermal stability and solubility.

Table 2: Applications in Polymer Chemistry

ApplicationDescriptionBenefits
Polymer ModificationEnhancing solubility and thermal propertiesImproved material performance
Coating FormulationsUsed in developing coatings with specific propertiesEnhanced durability and functionality

Biological Studies

Biochemical Research:
Researchers have employed 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine to investigate its interactions with biological systems. Its halogenated structure facilitates studies on enzyme inhibition and receptor binding.

Case Study:
A biochemical study examined the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could serve as a lead compound for designing enzyme inhibitors, providing insights into its biological relevance.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on the molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation: Alkoxy Chain Length and Position

3-Bromo-5-methoxypyridine (CAS 50720-12-2)
  • Structure : Methoxy group at position 5.
  • Molecular Weight : 188.02 g/mol.
  • Reactivity : Simpler structure with higher electrophilicity at the bromine site due to reduced steric hindrance. Widely used as a pharmaceutical intermediate .
  • Applications : Precursor for kinase inhibitors and agrochemicals .
3-Bromo-5-ethoxypyridine (CAS 17117-17-8)
  • Structure : Ethoxy group at position 5.
  • Molecular Weight : 202.05 g/mol.
  • Comparison : The ethoxy group marginally increases hydrophobicity compared to methoxy but lacks the solubility-enhancing properties of longer chains. Reactivity in cross-couplings is comparable to 3-bromo-5-methoxypyridine .
5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine (CAS 212961-32-5)
  • Structure : TEG-MME chain at position 2 instead of 5.
  • Molecular Weight : 276.14 g/mol.
  • Key Difference : Positional isomerism alters electronic effects; the bromine at position 5 may exhibit different reactivity in substitution reactions. Used in ligand design for metal complexes .

Functional Group Modifications

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (CAS 1087659-23-1)
  • Structure : Trimethylsilyl (TMS)-protected ethynyl group at position 2.
  • Molecular Weight : 284.22 g/mol.
  • Applications : The TMS-ethynyl group enables click chemistry, offering orthogonal reactivity compared to alkoxy-substituted analogs. Priced at $400/g (1 g scale) .
3-Bromo-5-((trimethylsilyl)ethynyl)pyridine (CAS 639011-64-6)
  • Structure : TMS-ethynyl group at position 5.
  • Molecular Weight : 254.20 g/mol.
  • Comparison: The ethynyl group facilitates Sonogashira couplings, whereas the TEG-MME chain in the target compound prioritizes solubility over π-conjugation .

Physicochemical and Spectroscopic Properties

Property 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine 3-Bromo-5-methoxypyridine 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine
Solubility High in polar solvents (e.g., DMSO, EtOH) Moderate in EtOAc High in THF, DCM
Melting Point Not reported 57–58°C (analog in ) Not reported
NMR Shifts (¹H) δ 3.3–4.5 (OCH₃, CH₂O) δ 3.8 (OCH₃) δ 3.4–4.3 (OCH₃, CH₂O)
  • The TEG-MME chain in the target compound introduces characteristic δ 3.3–4.5 ppm signals for methylene and methoxy protons, distinct from simpler methoxy analogs .

Biological Activity

3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis and Structure

The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. The presence of the bromine atom at the 3-position and the ethoxy groups enhances its reactivity and solubility, which are crucial for biological activity.

1. Antimicrobial Activity

The antimicrobial properties of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine have been studied extensively. In vitro assays have shown that this compound exhibits significant activity against various bacterial strains, including E. coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridineE. coli64 µg/mL
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridineS. aureus32 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.

2. Anti-Thrombolytic Activity

Research has indicated that derivatives of pyridine compounds can exhibit anti-thrombolytic properties. For instance, related compounds have shown varying degrees of effectiveness in preventing clot formation. Although specific data for 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is limited, studies on similar structures indicate potential efficacy in this area.

Table 2: Anti-Thrombolytic Activity Comparison

CompoundActivity (%)
Compound A (related derivative)31.61%
Compound B (related derivative)41.32%
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridineTBD

3. Cytotoxicity and Anticancer Activity

Cytotoxic effects have also been evaluated in various cancer cell lines. While specific studies on this compound are scarce, the structural similarities with other active pyridine derivatives suggest it may possess anticancer properties.

Case Study: Cytotoxicity Assessment

In a study evaluating pyridine derivatives against human cancer cell lines, compounds similar to 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine showed IC50 values ranging from micromolar to sub-micromolar concentrations against breast and leukemia cancer cell lines.

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound C (similar structure)MCF-715.63
Compound D (similar structure)U-937<10
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridineTBDTBD

The biological activity of pyridine derivatives often involves interactions with specific molecular targets within cells, such as enzymes or receptors involved in critical pathways like apoptosis and cell proliferation. Investigations into the mechanism of action for related compounds indicate that they may induce apoptosis through caspase activation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine, and how do reaction conditions influence yield?

  • Methodology : Bromination of pyridine precursors (e.g., 2-amino-3-methylpyridine) using N-bromosuccinimide (NBS) or Br₂ in acetic acid is a common approach . For ethoxy/methoxy substitutions, nucleophilic aromatic substitution (SNAr) with alkoxy groups under basic conditions (e.g., K₂CO₃ in DMF) is typically employed. Optimization of temperature (80–120°C) and stoichiometry (1.2–2.0 eq. of alkoxy reagent) is critical to minimize side reactions like over-alkylation .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Yields range from 45–70% depending on steric hindrance from substituents .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine?

  • NMR :

  • ¹H NMR : Expect signals for methoxy (δ 3.3–3.5 ppm), ethoxy (δ 3.6–4.0 ppm), and pyridyl protons (δ 7.5–8.5 ppm). Coupling patterns distinguish substituent positions .
  • ¹³C NMR : Pyridine carbons resonate at δ 120–150 ppm; alkoxy carbons appear at δ 50–70 ppm .
    • IR : Stretching vibrations for C-Br (~550 cm⁻¹) and ether C-O (~1100 cm⁻¹) confirm functional groups .
    • MS : Molecular ion peak [M+H]⁺ at m/z 316 (calculated for C₁₁H₁₅BrNO₃) with fragmentation patterns indicating loss of ethoxy/methoxy groups .

Advanced Research Questions

Q. How do solvent polarity and temperature affect regioselectivity in alkoxy substitution reactions on brominated pyridines?

  • Mechanistic Insight : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at the para position to bromine. Elevated temperatures (≥100°C) may shift selectivity toward meta positions due to kinetic vs. thermodynamic control .
  • Case Study : In 5-bromo-3-methoxypyridine derivatives, DMF at 120°C yielded 85% para-alkoxy product, while DMSO at 90°C produced a 60:40 para/meta mixture .

Q. What strategies mitigate by-product formation during catalytic cross-coupling of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine?

  • Catalytic Systems : Use Pd(PPh₃)₄ or Ni(dppp)Cl₂ for Suzuki-Miyaura couplings with aryl boronic acids. Ligand choice (e.g., SPhos) reduces homocoupling by-products .
  • Optimization :

  • Maintain anhydrous conditions to prevent hydrolysis of alkoxy groups.
  • Additives like Cs₂CO₃ improve turnover by stabilizing intermediates .
    • Data Contradiction : Conflicting reports on Ni vs. Pd catalysts (e.g., Ni yields higher turnover but lower selectivity) require validation via controlled kinetic studies .

Q. How can discrepancies in NMR data for ethoxy/methoxy protons be resolved when analyzing structural analogs?

  • Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts methoxy proton signals by up to 0.3 ppm due to hydrogen bonding .
  • Dynamic Exchange : Ethoxy groups may exhibit splitting in D₂O due to restricted rotation, complicating integration. Use variable-temperature NMR to decouple signals .

Methodological Recommendations

  • Synthetic Protocols : Prioritize SNAr with alkoxy groups before bromination to avoid competing elimination reactions .
  • Analytical Workflow : Combine GC-MS for purity assessment and X-ray crystallography for unambiguous structural confirmation .
  • Safety : Handle brominated intermediates in fume hoods; use PPE to mitigate respiratory and dermal hazards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine
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3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine

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